molecular formula C9H8N2O2 B8381206 4-Furan-3-yl-1-methyl-1H-imidazole-2-carbaldehyde

4-Furan-3-yl-1-methyl-1H-imidazole-2-carbaldehyde

Cat. No. B8381206
M. Wt: 176.17 g/mol
InChI Key: TVCLTSNCZQGZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Furan-3-yl-1-methyl-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Furan-3-yl-1-methyl-1H-imidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Furan-3-yl-1-methyl-1H-imidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Furan-3-yl-1-methyl-1H-imidazole-2-carbaldehyde

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-(furan-3-yl)-1-methylimidazole-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c1-11-4-8(10-9(11)5-12)7-2-3-13-6-7/h2-6H,1H3

InChI Key

TVCLTSNCZQGZMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C=O)C2=COC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A glass vial was charged with 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde (567 mg, 3.0 mmol), furan-3-boronic acid (504 mg, 4.5 mmol), 1,2-dimetoxyethane (12 mL) and 1M sodium carbonate solution (4.5 mL). The slurry was deoxygenated by bubbling argon through then tetrakis(triphenylphosphine)palladium(0) (78 mg, 0.0675 mmol) was added and the vessel sealed and warmed to 120° C. and stirred at this temperature for 5 hours, then 110° C. for 12 hours. THF (45 mL) was added to the cooled mixture followed by brine (15 mL). The organic layer was separated and the aqueous extracted with EtOAc (2×50 mL). The combined extracts were dried over Na2SO4, filtered and the volatiles removed in vacuo. The residue was purified by column chromatography on silica gel (Gradient: n-heptane/EtOAc=3/1 to n-heptane/EtOAc=1/1) to yield the title compound (326 mg, 62%) as a yellow solid.
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
78 mg
Type
catalyst
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Yield
62%

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